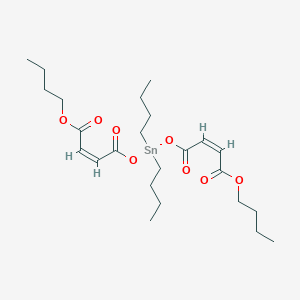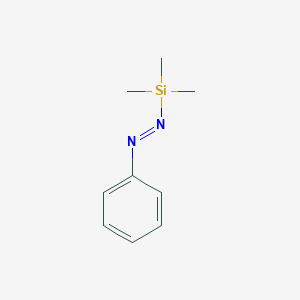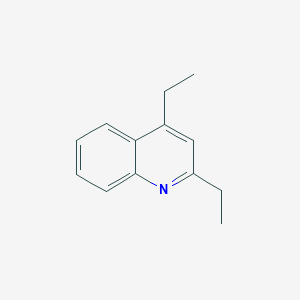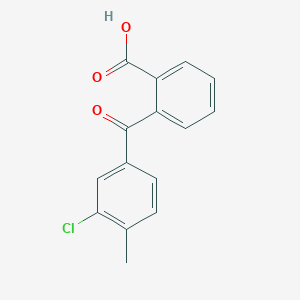
Pectenolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pectenolone is a bioactive steroid isolated from the ovaries of the scallop Pecten maximus. It has gained attention due to its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and immunology.
Aplicaciones Científicas De Investigación
Biomedical Applications
Pectin, a related compound to Pectenolone, has seen recent exploration in various biomedical applications. These include drug and gene delivery, wound healing, and tissue engineering. The focus has shifted from traditional uses in food and pharmaceutics to innovative biomedical fields, leveraging pectin's cytocompatible gelling mechanism and its tunable properties for specific applications (Munarin, Tanzi, & Petrini, 2012).
Therapeutic Effects in Kidney Dysfunction
Research has investigated the therapeutic effects of pectin on kidney dysfunction and oxidative stress. One study evaluated pectin's role in mitigating kidney dysfunction and oxidative stress induced by octylphenol, an environmental pollutant, in rats. The study concluded that pectin has antioxidant and anti-apoptotic activities in kidney toxicity, with its effects being dose-dependent (Koriem, Arbid, & Emam, 2014).
Food Packaging and Preservation
Pectin's functionalization for enhancing antimicrobial properties is a current area of research, especially in food packaging. The review highlighted the advances in pectin extraction and its integration with various bioactive compounds to create active packaging films with improved antimicrobial properties (Kumar et al., 2020).
Structural Modification and Applications
Pectin's modification with phenolic compounds was found to alter its physical and chemical properties, thus creating potential for new industrial applications. The study showed that enzymatic grafting of phenolic compounds onto pectin resulted in a biopolymer with altered surface morphology, thermal properties, and improved antioxidant properties (Karaki et al., 2016).
Pectin in Tissue Engineering
The layer-by-layer assembly of polyelectrolytes, including pectin, has been explored for tissue engineering and regenerative medicine. Pectin-based polyelectrolyte multilayers (PEMs) are being used to direct cell lineage and maintain phenotypes, offering promising applications in regenerative medicine (Detzel, Larkin, & Rajagopalan, 2011).
Innovative Extraction and Bioactivity
Pulsed electric fields (PEF) have been applied to pectin to induce the accumulation of bioactive compounds, suggesting their potential in enhancing the health-promoting properties of plant tissues. The study investigated PEF's effects on the physiological response in carrots, including changes in phenolic content and enzyme activities (López-Gámez et al., 2020).
Pectin in Drug Delivery
Pectin has been shown to be useful in constructing drug delivery systems for controlled drug delivery, highlighting its potential in enhancing drug efficiency and reducing side effects. This includes pectin derivatives for nasal drug delivery and other mucosal drug delivery systems (Liu, Fishman, & Hicks, 2006).
Propiedades
Número CAS |
16913-24-9 |
|---|---|
Nombre del producto |
Pectenolone |
Fórmula molecular |
C40H52O3 |
Peso molecular |
580.8 g/mol |
Nombre IUPAC |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-20,22,24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1 |
Clave InChI |
ANEICJWUPVGZBQ-HEBVJZCOSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





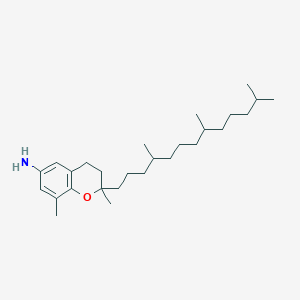
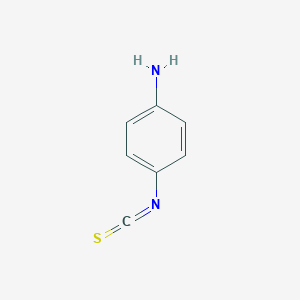

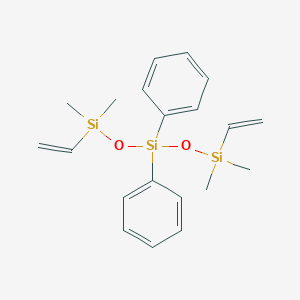
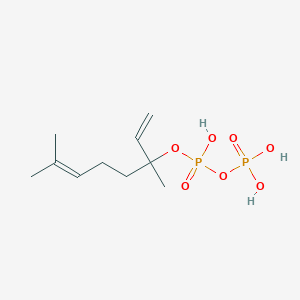
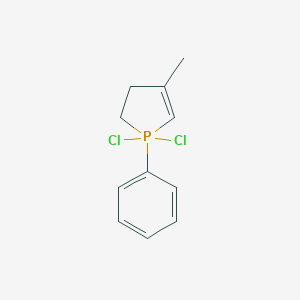
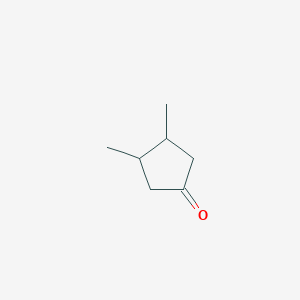
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
